1,2-Dibromo-3,5-difluorobenzene

Vue d'ensemble

Description

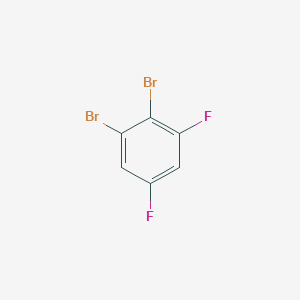

1,2-Dibromo-3,5-difluorobenzene is an organic compound with the molecular formula C6H2Br2F2 and a molecular weight of 271.88 g/mol . It is a derivative of benzene, where two bromine atoms and two fluorine atoms are substituted at the 1,2 and 3,5 positions, respectively. This compound is typically a white to light yellow crystalline solid with a melting point of 36°C and a boiling point of 209°C .

Méthodes De Préparation

1,2-Dibromo-3,5-difluorobenzene can be synthesized through a multi-step process involving halogenation reactions. The common preparation method involves the following steps :

Fluorination: 1,3-dibromobenzene is fluorinated with hydrogen fluoride in the presence of an acidic catalyst to obtain 1,2-dibromo-3-fluorobenzene.

Bromination: The resulting 1,2-dibromo-3-fluorobenzene is further brominated with hydrogen fluoride under acidic conditions to produce this compound.

Analyse Des Réactions Chimiques

1,2-Dibromo-3,5-difluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction:

Common Reagents and Conditions: Typical reagents used in these reactions include palladium catalysts for cross-coupling reactions, and hydrogen fluoride for halogenation reactions.

Applications De Recherche Scientifique

Organic Synthesis

DBDFB serves as a versatile building block in organic synthesis. It is utilized in the synthesis of complex organic molecules through various reactions:

- Nucleophilic Substitution Reactions : The bromine atoms in DBDFB can be replaced by nucleophiles, allowing the formation of diverse substituted aromatic compounds. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals.

- Coupling Reactions : DBDFB is commonly used in coupling reactions such as the Sonogashira and Suzuki-Miyaura reactions. These reactions facilitate the formation of carbon-carbon bonds, enabling the construction of more complex molecular architectures.

Material Science

In material science, DBDFB is employed to develop advanced materials with specific properties:

- Liquid Crystals : The compound's unique electronic properties make it suitable for creating liquid crystals used in display technologies.

- Polymers : DBDFB can be incorporated into polymer formulations to enhance thermal and chemical resistance. Its fluorinated structure often improves the material's stability and performance.

- Organic Light-Emitting Diodes (OLEDs) : DBDFB is also significant in the development of OLEDs due to its ability to participate in reactions that yield efficient light-emitting materials.

Pharmaceutical Development

DBDFB plays a crucial role in pharmaceutical research:

- Synthesis of Fluorinated Drugs : It serves as an intermediate for synthesizing fluorinated analogs of existing drugs. The introduction of fluorine atoms can enhance the bioavailability and efficacy of pharmaceutical compounds.

- Targeting Biological Pathways : Compounds derived from DBDFB have been developed to specifically target biological pathways, improving therapeutic outcomes.

Agrochemical Applications

Research indicates that derivatives synthesized from DBDFB exhibit herbicidal properties. The incorporation of fluorine atoms typically enhances the lipophilicity of these compounds, improving their absorption and effectiveness in agricultural applications.

Environmental Research

DBDFB is also relevant in environmental chemistry studies:

- Behavior of Brominated Compounds : It aids researchers in understanding the fate and behavior of brominated compounds in ecosystems, contributing to environmental safety assessments.

Synthesis of Pharmaceuticals

A notable case study involves using DBDFB as an intermediate in synthesizing a new class of fluorinated anti-cancer agents. Researchers demonstrated that introducing fluorine increased the compound's stability and interaction with target proteins, enhancing its therapeutic potential.

Development of Agrochemicals

Another study focused on synthesizing herbicides from DBDFB derivatives. The resulting compounds showed significant herbicidal activity against common weeds while exhibiting lower toxicity to non-target organisms.

Mécanisme D'action

The mechanism of action of 1,2-dibromo-3,5-difluorobenzene primarily involves its reactivity due to the presence of bromine and fluorine atoms. These halogen atoms can participate in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions, facilitating the formation of new chemical bonds and compounds .

Comparaison Avec Des Composés Similaires

1,2-Dibromo-3,5-difluorobenzene can be compared with other similar compounds, such as:

1,4-Dibromo-2,5-difluorobenzene: This compound has bromine and fluorine atoms at different positions on the benzene ring, leading to different reactivity and applications.

1,3-Dibromo-2,5-difluorobenzene: Similar to this compound, but with bromine and fluorine atoms at the 1,3 and 2,5 positions, respectively.

These comparisons highlight the unique positioning of halogen atoms in this compound, which influences its chemical properties and applications.

Activité Biologique

1,2-Dibromo-3,5-difluorobenzene (DBDFB) is an organic compound with the molecular formula CHBrF and a molecular weight of 271.88 g/mol. It is characterized by the substitution of two bromine atoms at the 1 and 2 positions and two fluorine atoms at the 3 and 5 positions on the benzene ring. While DBDFB itself does not exhibit direct biological activity, it plays a critical role as a synthetic intermediate in the development of biologically active compounds.

Structure and Reactivity

The unique halogen substitution pattern of DBDFB imparts distinct chemical properties that enhance its utility in organic synthesis. The presence of electron-withdrawing fluorine atoms increases the electrophilic character of the compound, making it more reactive towards nucleophiles during substitution reactions. This characteristic is particularly useful in nucleophilic aromatic substitution reactions, where nucleophiles attack the aromatic ring, leading to the replacement of bromine atoms.

Mechanism of Action

DBDFB primarily acts as a building block in organic synthesis rather than participating directly in biochemical pathways. It can undergo various chemical transformations, including:

- Nucleophilic Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.

- Cross-Coupling Reactions: DBDFB can participate in reactions such as Suzuki-Miyaura and Sonogashira reactions, leading to regioselective products.

Applications in Biological Synthesis

DBDFB is utilized in synthesizing various compounds with potential biological activity. For instance, it serves as an intermediate in producing pharmaceuticals, agrochemicals, and dyes. The derivatives synthesized from DBDFB may exhibit pharmacological properties due to their structural similarities to biologically active molecules.

Comparative Analysis with Similar Compounds

To better understand the unique properties of DBDFB, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,2-Dibromo-3-fluorobenzene | Bromine at positions 1 and 2; Fluorine at position 3 | Different reactivity due to fewer halogen atoms |

| 1,4-Dibromo-2,5-difluorobenzene | Bromine at positions 1 and 4; Fluorine at positions 2 and 5 | Altered electronic properties affecting reactivity |

| 1,3-Dibromo-2,5-difluorobenzene | Bromine at positions 1 and 3; Fluorine at positions 2 and 5 | Distinct regioselectivity in reactions |

The specific halogen substitution pattern in DBDFB allows for selective reactions that are advantageous in synthetic applications.

Case Studies and Research Findings

Research has indicated that while DBDFB does not show direct biological activity, its derivatives have been studied for their potential pharmacological effects. For example:

- Pharmaceutical Development: Compounds derived from DBDFB have been explored for their roles as anti-cancer agents or anti-inflammatory drugs.

- Material Science Applications: DBDFB has also been evaluated for its utility in synthesizing materials such as liquid crystals and organic light-emitting diodes (OLEDs), which may have indirect biological implications through their use in biosensing technologies.

Propriétés

IUPAC Name |

1,2-dibromo-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABNJPUNFZFOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90905919 | |

| Record name | 1,2-Dibromo-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139215-43-3, 10105-60-9 | |

| Record name | 1,2-Dibromo-3,5-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139215-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,2-Dibromo-3,5-difluorobenzene useful in organic synthesis?

A: this compound serves as a versatile building block in organic synthesis due to its ability to undergo site-selective Suzuki-Miyaura reactions. [, ] This selectivity allows for the controlled introduction of different aryl groups onto the molecule.

Q2: How can researchers synthesize difluorinated ortho-terphenyls using this compound?

A: Researchers successfully synthesized difluorinated ortho-terphenyls through a one-pot Suzuki-Miyaura reaction. [] Reacting this compound with two equivalents of arylboronic acids yields the desired difluorinated ortho-terphenyls. Furthermore, using one equivalent of an arylboronic acid allows for the site-selective synthesis of 2-bromo-3,5-difluoro-biphenyls, which can be further functionalized. [] This method provides a straightforward route to a variety of difluorinated ortho-terphenyls, which are valuable compounds in materials science and medicinal chemistry.

Q3: Besides Suzuki-Miyaura reactions, are there other coupling reactions where this compound exhibits site-selectivity?

A: While the provided abstracts don't delve into other reactions, one abstract mentions site-selective Sonogashira reactions with this compound. [] This suggests that the compound's site-selectivity might extend to other palladium-catalyzed coupling reactions, opening possibilities for diverse molecular constructions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.